N-cyclopropyl-2-iodo-5-methylbenzamide
Description
N-cyclopropyl-2-iodo-5-methylbenzamide is a benzamide derivative characterized by a cyclopropylamide group attached to a benzene ring substituted with iodine at position 2 and a methyl group at position 5. Its molecular formula is C₁₁H₁₂INO, with a molecular weight of 301.13 g/mol. The iodine atom introduces significant steric and electronic effects, while the cyclopropyl group contributes rigidity and unique stereoelectronic properties compared to bulkier alkyl substituents.
Properties
IUPAC Name |
N-cyclopropyl-2-iodo-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-7-2-5-10(12)9(6-7)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDIKZUMAXVHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-iodo-5-methylbenzamide typically involves the iodination of a suitable precursor followed by the introduction of the cyclopropyl group. One common method involves the reaction of 2-iodo-5-methylbenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-iodo-5-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-cyclopropyl-2-azido-5-methylbenzamide.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H12INO
Molecular Weight: 273.12 g/mol
Functional Groups: Iodine, amide, cyclopropyl
Solubility: Soluble in organic solvents; limited solubility in water
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-cyclopropyl-2-iodo-5-methylbenzamide |
| InChI Key | SUDIKZUMAXVHGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)I)C(=O)NC2CC2 |
Medicinal Chemistry
This compound serves as a building block for synthesizing novel drug candidates. Its structural features make it suitable for targeting various biological pathways, especially in the development of anticancer and antiviral agents. The presence of the iodine atom enhances its reactivity and potential binding affinity to target receptors or enzymes.
Biological Studies
In biological research, this compound can be utilized to study enzyme inhibition and receptor binding dynamics . Its ability to interact with specific molecular targets allows researchers to investigate mechanisms underlying various diseases. For example, compounds with similar structures have shown inhibitory effects on nicotinamide N-methyltransferase (NNMT), which is implicated in metabolic disorders and cancer.
Materials Science
The unique chemical properties of this compound may also find applications in developing new materials with specific electronic or optical characteristics. Its versatility as a synthetic intermediate can lead to novel compounds with desired functionalities.
Antitumor Activity
Research has demonstrated that derivatives similar to this compound exhibit significant antitumor activity . In glioblastoma models, these compounds showed substantial inhibition of tumor growth when used alongside standard chemotherapy agents, suggesting a potential synergistic effect that could enhance treatment efficacy.
Enzyme Inhibition
A study focusing on enzyme interactions revealed that modifications in halogen substituents significantly impact binding affinities. The presence of iodine was found to enhance hydrophobic interactions with target enzymes, leading to increased inhibition rates. This finding supports the compound's potential use in therapeutic applications targeting specific enzymatic pathways.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-iodo-5-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Iodine vs. Other Halogens : The iodine atom in the target compound increases molecular weight and lipophilicity compared to chloro () or bromo () analogs. This may enhance membrane permeability in biological systems .
- Cyclopropylamide vs.
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in ’s compound is strongly electron-withdrawing, while the methoxy group in ’s analog is electron-donating. The methyl group in the target compound offers moderate electron-donating effects, influencing aromatic ring reactivity.
Biological Activity
N-cyclopropyl-2-iodo-5-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group, an iodine atom, and a methylbenzamide moiety. The structural configuration contributes to its reactivity and biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHI N |
| Molecular Weight | 273.12 g/mol |
| Functional Groups | Iodine, amide, cyclopropyl |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The iodine atom enhances the compound's reactivity, while the cyclopropyl group may influence its binding affinity and specificity. These interactions can lead to modulation of enzymatic activity or receptor signaling pathways, which are crucial for therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases including cancer and obesity .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity, although specific data on this compound is limited .
- Antitumor Activity : There is emerging evidence that compounds related to this structure could interfere with oncogenic pathways, particularly those involving MYC oncogenes .
Study 1: Enzyme Interaction
A study conducted on structurally similar compounds revealed that modifications in the halogen substituent (such as iodine) significantly impacted enzyme binding affinities. The presence of the iodine atom was found to enhance hydrophobic interactions with target enzymes, thereby increasing inhibition rates .
Study 2: Antitumor Screening
High-throughput screening (HTS) methods were employed to evaluate the activity of various compounds against cancer cell lines. This compound was included in a panel of over 250,000 compounds screened for MYC pathway inhibition. Results indicated that certain derivatives exhibited promising inhibition rates, warranting further investigation into their mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
